![molecular formula C22H20FNOS B4082488 3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone](/img/structure/B4082488.png)
3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone
Overview
Description
3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone, also known as 4-Fluoro-4'-methylthiobutyrophenone, is a synthetic compound that belongs to the class of cathinones. It is commonly used as a research chemical and is known for its psychoactive effects.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone involves the inhibition of monoamine transporters, which leads to an increase in the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced neurotransmission and can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone are largely dependent on the dose and route of administration. In general, it has been shown to produce stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. It has also been shown to produce rewarding effects, leading to its classification as a potential drug of abuse.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone in lab experiments include its potency and selectivity for monoamine transporters, making it a useful tool in studying the role of these neurotransmitters in various physiological and pathological conditions. However, its potential for abuse and the lack of information on its long-term effects limit its use in certain experiments.
Future Directions
For research on 3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone include further exploration of its effects on neurotransmitter systems and its potential therapeutic applications. Additionally, more research is needed to fully understand its mechanisms of action and potential for abuse, as well as its long-term effects on the brain and behavior.
Scientific Research Applications
3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a potent monoamine transporter inhibitor, specifically targeting the reuptake of dopamine, norepinephrine, and serotonin. This makes it a useful tool in studying the role of these neurotransmitters in various physiological and pathological conditions.
properties
IUPAC Name |
3-(4-fluoroanilino)-3-(4-methylsulfanylphenyl)-1-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNOS/c1-26-20-13-7-16(8-14-20)21(24-19-11-9-18(23)10-12-19)15-22(25)17-5-3-2-4-6-17/h2-14,21,24H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLZKVHZDBMJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoroanilino)-3-(4-methylsulfanylphenyl)-1-phenylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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